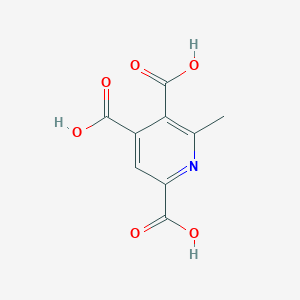![molecular formula C8H14O3 B11938617 (7-Oxabicyclo[2.2.1]heptane-2,3-diyl)dimethanol CAS No. 90370-97-1](/img/structure/B11938617.png)
(7-Oxabicyclo[2.2.1]heptane-2,3-diyl)dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Oxabicyclo[2.2.1]heptane-2,3-diyl)dimethanol is a bicyclic compound with a unique structure that includes an oxygen bridge. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. Its structure allows for interesting chemical reactivity and the possibility of forming various derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (7-Oxabicyclo[2.2.1]heptane-2,3-diyl)dimethanol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored due to its ability to produce the desired bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a catalyst and specific temperature controls to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of hydroquinone to generate a mixture of trans-and cis-cyclohexane-1,4-diol, followed by isomerization to the more stable trans isomer using metallic sodium . This method allows for the large-scale production of the compound with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
(7-Oxabicyclo[2.2.1]heptane-2,3-diyl)dimethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (7-Oxabicyclo[2.2.1]heptane-2,3-diyl)dimethanol involves its interaction with various molecular targets, depending on its application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism may involve binding to specific enzymes or receptors, leading to a biological response.
Comparación Con Compuestos Similares
7-Oxabicyclo[2.2.1]heptane: Shares a similar bicyclic structure but lacks the dimethanol groups.
2-Azabicyclo[2.2.1]heptane: Contains a nitrogen atom in place of the oxygen bridge.
Bicyclo[2.1.1]hexane: A smaller bicyclic compound with different reactivity.
Uniqueness: (7-Oxabicyclo[2.2.1]heptane-2,3-diyl)dimethanol is unique due to its specific structure, which includes an oxygen bridge and two hydroxyl groups. This structure imparts unique chemical reactivity and potential for forming a wide range of derivatives, making it valuable in various fields of research and industry.
Propiedades
Número CAS |
90370-97-1 |
|---|---|
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
[3-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol |
InChI |
InChI=1S/C8H14O3/c9-3-5-6(4-10)8-2-1-7(5)11-8/h5-10H,1-4H2 |
Clave InChI |
PTJQDBOAZMCIMB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C(C1O2)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-6-(furan-2-yl)-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11938537.png)
![5-[(2,4-Dinitrophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11938539.png)
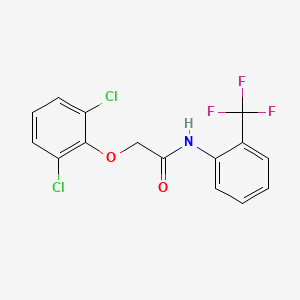
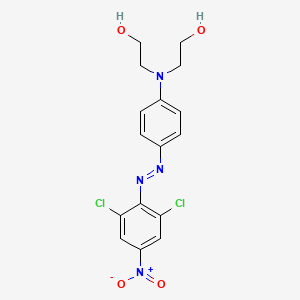
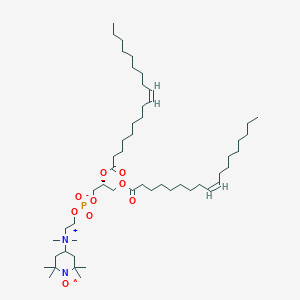

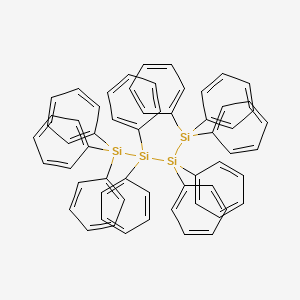



![3-[(6-Deoxyhexopyranosyl)oxy]-5,12,14-trihydroxy-19-oxocard-20(22)-enolide](/img/structure/B11938594.png)
![(4Z)-9,9-dibromobicyclo[6.1.0]non-4-ene](/img/structure/B11938604.png)
